![molecular formula C17H24N6O B6967827 3-(4-methylpyrazol-1-yl)-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]propanamide](/img/structure/B6967827.png)
3-(4-methylpyrazol-1-yl)-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylpyrazol-1-yl)-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpyrazol-1-yl)-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of 4-methylpyrazole through the reaction of hydrazine with 4-methyl-3-pentanone under acidic conditions.
Piperidine Derivative Synthesis: Separately, 1-(6-methylpyridazin-3-yl)piperidine is synthesized by reacting 6-methylpyridazine with piperidine in the presence of a suitable catalyst.
Amide Bond Formation: The final step involves coupling the pyrazole derivative with the piperidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and pyridazine rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the amide bond, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the pyrazole and pyridazine rings. Reagents like alkyl halides can be used for such transformations.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), under anhydrous conditions.
Substitution: Alkyl halides, under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methylpyrazol-1-yl)-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]propanamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Studies may focus on its binding affinity, selectivity, and biological activity.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases. Research includes evaluating its pharmacokinetics, pharmacodynamics, and toxicity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features make it suitable for applications in polymer science, nanotechnology, and material engineering.
Mechanism of Action
The mechanism of action of 3-(4-methylpyrazol-1-yl)-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]propanamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target’s role in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine
- 1-(6-methylpyridazin-3-yl)piperidin-4-yl]methylamine
Uniqueness
Compared to similar compounds, 3-(4-methylpyrazol-1-yl)-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-methylpyrazol-1-yl)-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-13-10-18-23(11-13)9-7-17(24)19-15-4-3-8-22(12-15)16-6-5-14(2)20-21-16/h5-6,10-11,15H,3-4,7-9,12H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAOTICJNSPVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)NC(=O)CCN3C=C(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
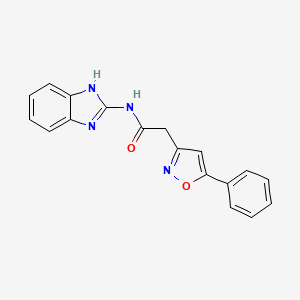
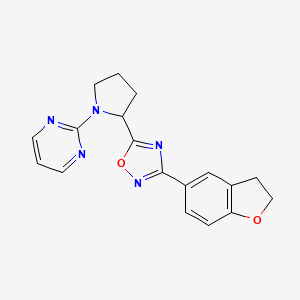
![3-[(2-Chlorophenyl)methyl]-5-(1-pyrimidin-2-ylpyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B6967767.png)
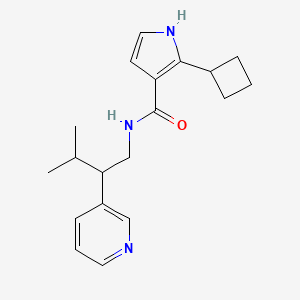
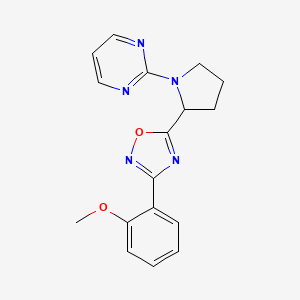
![1-[2-(2-Hydroxyethoxy)ethyl]-3-(2-methylpropyl)imidazolidine-2,4,5-trione](/img/structure/B6967786.png)
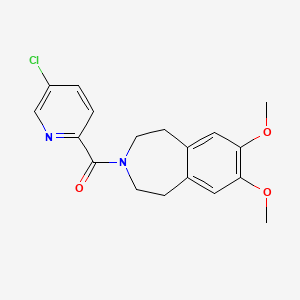
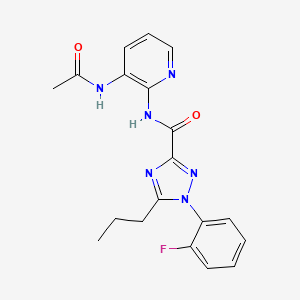
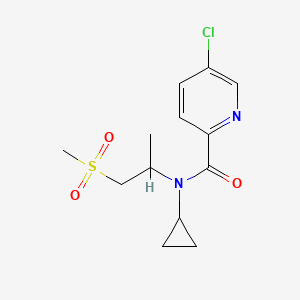
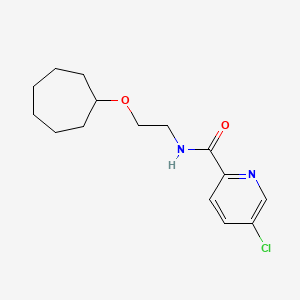
![5-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6967820.png)
![N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6967821.png)
![3-[(2-Bromo-5-methoxyphenyl)methyl]-5-tert-butyl-5-methylimidazolidine-2,4-dione](/img/structure/B6967836.png)
![5-chloro-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B6967846.png)
